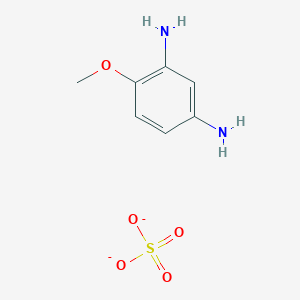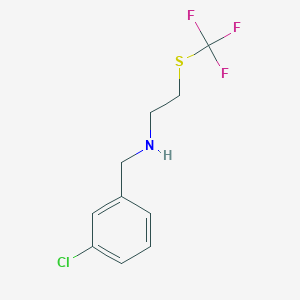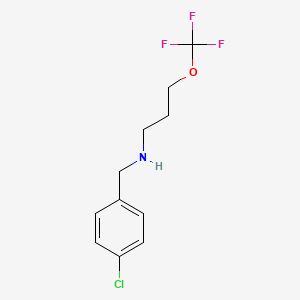
(4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine is an organic compound that features a benzyl group substituted with a chlorine atom at the 4-position and a propylamine chain substituted with a trifluoromethoxy group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine typically involves the following steps:
Preparation of 4-Chlorobenzyl Chloride: This can be achieved by chlorination of 4-chlorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride.
Preparation of 3-Trifluoromethoxypropylamine: This involves the reaction of 3-chloropropylamine with trifluoromethanol in the presence of a base such as sodium hydride.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between 4-chlorobenzyl chloride and 3-trifluoromethoxypropylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring would be essential to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydroxide, sodium cyanide, primary or secondary amines.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets . The chlorine atom on the benzyl group can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzyl Chloride: A precursor in the synthesis of (4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine.
3-Trifluoromethoxypropylamine: Another precursor used in the synthesis.
Benzyl Chloride: Similar structure but lacks the chlorine and trifluoromethoxy substitutions.
Uniqueness
This compound is unique due to the presence of both the chlorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These substitutions can enhance the compound’s reactivity, stability, and potential biological activity compared to its simpler analogs .
Propiedades
Fórmula molecular |
C11H13ClF3NO |
|---|---|
Peso molecular |
267.67 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-3-(trifluoromethoxy)propan-1-amine |
InChI |
InChI=1S/C11H13ClF3NO/c12-10-4-2-9(3-5-10)8-16-6-1-7-17-11(13,14)15/h2-5,16H,1,6-8H2 |
Clave InChI |
LSRFXCDBLYPTKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCCCOC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


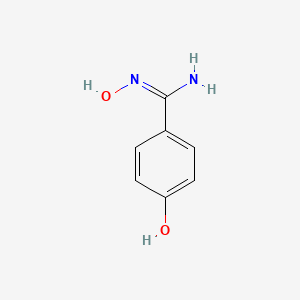
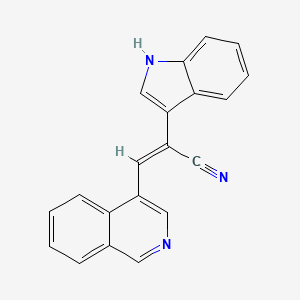
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)
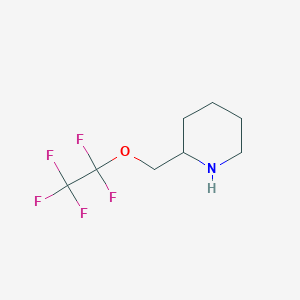
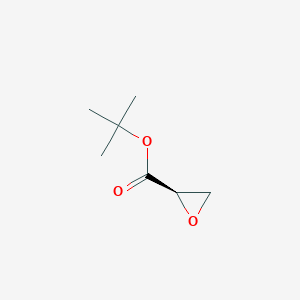
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)
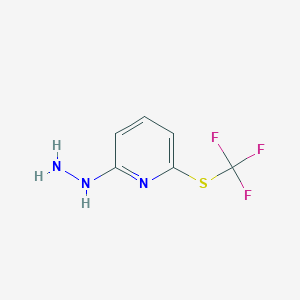
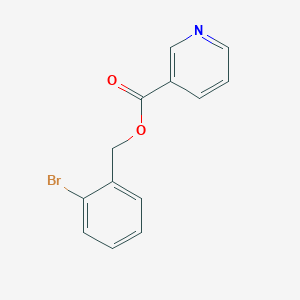


![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B11758846.png)
